REACTION_CXSMILES
|
CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O.C(O)(C)(C)C.[Cl:28][C:29]1[C:36]([O:37][CH3:38])=[CH:35][C:34]([O:39][CH3:40])=[CH:33][C:30]=1[CH2:31][OH:32].CCOC(C)=O>C(Cl)Cl>[Cl:28][C:29]1[C:36]([O:37][CH3:38])=[CH:35][C:34]([O:39][CH3:40])=[CH:33][C:30]=1[CH:31]=[O:32]
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Name
|
|
Quantity
|
1.38 g
|
Type
|
reactant
|
Smiles
|
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
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Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
3.05 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
5.06 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(CO)C=C(C=C1OC)OC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Type
|
CUSTOM
|
Details
|
After stirring for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring for 1 h
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
the mixture was washed with aq. 1M NaOH
|
Type
|
CUSTOM
|
Details
|
phase was evaporated
|
Type
|
DISSOLUTION
|
Details
|
the crude product was dissolved again in EtOAc (200 mL)
|
Type
|
WASH
|
Details
|
washed successively with aq. 1M NaOH (2×), water (2×) and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
phase was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvents were removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The aldehyde was used without further purification
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C=O)C=C(C=C1OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |